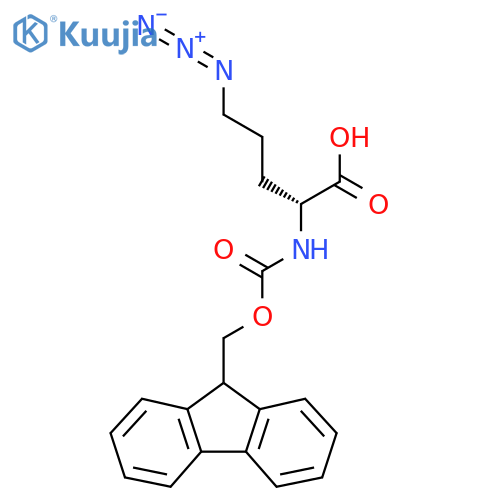

Cas no 1176270-25-9 ((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

(2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-d-orn(n3)-oh

- Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

- (R)-Fmoc-2-amino-5-azido-pentanoic acid

- (2R)-5-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

- (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- MFCD18427302

- SCHEMBL13611145

- AS-63007

- 1176270-25-9

- AKOS030212630

- (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid

- E70861

- N-alpha-Fmoc-delta-aZido-D-ornithine, 98% (Fmoc-D-Orn(N3)-OH)

- CS-0441723

-

- MDL: MFCD18427302

- インチ: 1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1

- InChIKey: TVPIDQLSARDIPX-GOSISDBHSA-N

- ほほえんだ: O(C(N[C@@H](C(=O)O)CCCN=[N+]=[N-])=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 380.14845513g/mol

- どういたいしつりょう: 380.14845513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 585

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 90

(2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963250-250mg |

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine |

1176270-25-9 | 98% | 250mg |

$260 | 2024-06-06 | |

| AAPPTec | UFO230-5g |

Fmoc-D-Orn(N3)-OH |

1176270-25-9 | 5g |

$895.00 | 2024-07-19 | ||

| AAPPTec | UFO230-1g |

Fmoc-D-Orn(N3)-OH |

1176270-25-9 | 1g |

$245.00 | 2024-07-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294827-1 g |

Fmoc-D-Orn(N3)-OH, |

1176270-25-9 | 1g |

¥5,385.00 | 2023-07-11 | ||

| 1PlusChem | 1P00HEHB-1g |

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine |

1176270-25-9 | 96% | 1g |

$544.00 | 2025-02-28 | |

| A2B Chem LLC | AI11119-250mg |

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine |

1176270-25-9 | 99% (HPLC) | 250mg |

$241.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963250-250mg |

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine |

1176270-25-9 | 98% | 250mg |

$260 | 2025-02-21 | |

| A2B Chem LLC | AI11119-5g |

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine |

1176270-25-9 | 99% (HPLC) | 5g |

$2112.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_494431-5g |

Na-Fmoc-Nd-Azido-D-Ornithine |

1176270-25-9 | 5g |

¥36740.00 | 2024-08-09 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_494431-1g |

Na-Fmoc-Nd-Azido-D-Ornithine |

1176270-25-9 | 1g |

¥7810.00 | 2024-08-09 |

(2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

(2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acidに関する追加情報

Introduction to (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid (CAS No. 1176270-25-9)

(2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1176270-25-9, represents a complex molecular structure that combines various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both azido and fluorenylmethoxycarbonyl (Fmoc) protective groups in its structure suggests potential applications in peptide synthesis and drug discovery.

The compound's unique structural features make it particularly interesting for researchers exploring novel therapeutic agents. The azido group, a well-known reactive moiety, can participate in various chemical transformations, including click chemistry reactions, which are widely used in drug development to create stable and biocompatible conjugates. On the other hand, the Fmoc group is commonly employed in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptide chains. The combination of these two groups in (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid opens up diverse synthetic possibilities, particularly in the construction of complex peptidomimetics and protein-protein interaction inhibitors.

In recent years, there has been a growing interest in the development of peptidomimetics as alternative therapeutic agents due to their improved pharmacokinetic properties compared to natural peptides. The compound's structure, featuring a pentanoic acid backbone with strategic functionalization, aligns well with this trend. Researchers have been exploring its potential as a building block for designing molecules that mimic the bioactivity of natural peptides while offering enhanced stability and bioavailability. This has led to several innovative approaches in the synthesis of peptidomimetics aimed at targeting various biological pathways.

One of the most compelling aspects of (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecule fragments that bind to target proteins with high affinity. These fragments can then be linked or modified to create more potent and selective lead compounds. The compound's structural complexity and reactivity make it an excellent candidate for generating novel fragments with potential therapeutic value. Recent studies have demonstrated its use in identifying inhibitors of kinases and other enzymes involved in cancer progression, highlighting its significance in oncology research.

The fluorenylmethoxycarbonyl (Fmoc) group in the compound not only serves as a protective group but also contributes to the overall solubility and stability of the molecule during synthetic processes. This is particularly important in pharmaceutical applications where maintaining structural integrity throughout multiple synthetic steps is crucial. The Fmoc group can be easily removed under mild acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups. This feature makes (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid a valuable intermediate in multi-step synthetic routes.

Another area where this compound has shown promise is in the development of probes for biochemical studies. The azido group can be selectively converted into other functional moieties through transition-metal-catalyzed reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for labeling biomolecules and creating site-specific modifications on proteins and nucleic acids. Researchers have leveraged this property to develop fluorescent probes that can track biological processes in real-time, providing valuable insights into cellular mechanisms.

The synthesis of (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric hydrogenation and protecting group strategies, is essential to achieve the desired stereochemical configuration. Recent advancements in flow chemistry have also enabled more efficient and scalable production of this compound, making it more accessible for industrial applications.

In conclusion, (2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid (CAS No. 1176270-25-9) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combining reactive azido and protective Fmoc groups, make it a valuable intermediate for synthesizing peptidomimetics and protein inhibitors. Additionally, its utility in fragment-based drug discovery and as a biochemical probe underscores its importance in advancing our understanding of biological processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly vital role in the development of next-generation therapeutics.

1176270-25-9 ((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid) 関連製品

- 1804147-45-2(Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)

- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)

- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)

- 896324-06-4(N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)

- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)

- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)

- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)

- 1805321-19-0(2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)